molecular formula C17H20ClNO2 B1451104 4-(4-Phenoxyphenoxy)piperidine hydrochloride CAS No. 942194-86-7

4-(4-Phenoxyphenoxy)piperidine hydrochloride

Cat. No. B1451104
M. Wt: 305.8 g/mol
InChI Key: IPSQHNIBTACYHM-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 942194-86-7 . It has a molecular weight of 305.8 .


Molecular Structure Analysis

The molecular formula of 4-(4-Phenoxyphenoxy)piperidine hydrochloride is C17H20ClNO2 . The InChI code is 1S/C17H19NO2.ClH/c1-2-4-14 (5-3-1)19-15-6-8-16 (9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Phenoxyphenoxy)piperidine hydrochloride include a molecular weight of 305.8 and a molecular formula of C17H20ClNO2 .

Scientific Research Applications

Piperidine Derivatives in Drug Development

  • Selective Serotonin Reuptake Inhibitors (SSRIs) : Piperidine derivatives, such as Paroxetine hydrochloride, a phenylpiperidine derivative, are noted for their role as selective serotonin reuptake inhibitors (SSRIs), indicating their applications in treating depression, anxiety disorders, and related conditions (Germann et al., 2013).

  • Crystal Structure Analysis : The structural analysis of 4-Piperidinecarboxylic acid hydrochloride provides insights into its molecular conformation and potential interactions, which is crucial for the development of pharmaceuticals and understanding their mechanisms of action (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Fibrates with Piperidine Moiety : New fibrates containing piperidine and other moieties have been synthesized and shown to exhibit superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to existing drugs, suggesting applications in treating metabolic disorders (Komoto et al., 2000).

Piperidine Derivatives in Biological Activities

  • Anticancer Properties : Certain piperidine derivatives have been evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects, with some showing potential as lead molecules for anticancer drug development (Yamali et al., 2016).

  • Synthesis and Structural Characterization : The synthesis and structural characterization of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride highlights its potential biological activity and application in cellular growth inhibition, particularly in anti-leukemia research (Wang et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The safety information for 4-(4-Phenoxyphenoxy)piperidine hydrochloride itself is not available in the search results.

properties

IUPAC Name

4-(4-phenoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQHNIBTACYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyphenoxy)piperidine hydrochloride

Synthesis routes and methods

Procedure details

To a solution of t-butyl-4-hydroxy-1-piperidine carboxylate (1.0 g, 5.0 mmol) in anhydrous THF (5 mL) was added 4-phenoxyphenol (1.21 g, 6.5 mmol) in THF (5 mL) and triphenyl phosphine (1.57 g, 6 mmol) in THF (5 mL). The resulting mixture was cooled to 0° C. using ice-water bath and purged with nitrogen. Diisopropyl azodicarboxylate (1.21 g, 6 mmol) was dissolved in 5 mL of THF and added to above solution drop wise over period of 20 min under nitrogen. Reaction then was heated at rt for 3 h and 70° C. for 48 h. THF was removed in vacuo and crude mixture was purified by silica gel flash chromatography (10% EtOAc/Hexane) to obtain the product. To a solution of the product in dioxane (4 mL) was added 4M HCl in dioxane (10 mL) at rt and the resulting mixture was stirred for 3 h at that temperature. The solvent was removed in vacuo and residue was triturated with ether to obtain a white crystalline solid (918 mg, 68%): MS; m/z 270.5 (M+H); 1H NMR (400 MHz, DMSO-d6); δ 1.81-1.87 (m, 2H), 2.07-2.12 (m, 2H), 3.02-3.08 (m, 2H), 3.19-3.25 (m, 2H), 3.56 (s, 1H), 4.57-4.61 (m, 1H), 6.92-7.10 (m, 7H), 7.33-7.37 (m, 2H), 8.91 (s, 2H); HPLC (UV); 96%. Elemental analysis. Calc C 66.77 H 6.59 N 4.58. Found C 65.82 H 6.70 N 4.77.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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